S-Pentyl 2-methylprop-2-enethioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl 2-methylprop-2-enethioate typically involves the reaction of thiophenol with methacryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The obtained compound is then purified using chromatographic techniques to achieve the required purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification methods to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
S-Pentyl 2-methylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-Pentyl 2-methylprop-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s thiol group makes it useful in studying biological processes involving sulfur-containing compounds.
Industry: Used in the production of polymers and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of S-Pentyl 2-methylprop-2-enethioate involves its interaction with molecular targets through its thiol group. The sulfur atom can form bonds with various substrates, facilitating reactions such as nucleophilic substitution and oxidation. These interactions are crucial in its applications in polymer synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
S-Phenyl 2-methylprop-2-enethioate: Another thiol derivative with similar chemical properties.
S,S′-Thiodi-4,1-phenylenebis(thiomethacrylate): A compound with two thiol groups, used in polymer synthesis.
Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide: A more complex thiol derivative used in advanced materials
Uniqueness
S-Pentyl 2-methylprop-2-enethioate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its pentyl group provides additional hydrophobic interactions, making it distinct from other similar compounds .
Properties
CAS No. |
144334-71-4 |
---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
S-pentyl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C9H16OS/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
QTSJDGHDTLMABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(=O)C(=C)C |
Origin of Product |
United States |
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